Potency Superiority: Mpro-IN-12 vs. Mpro-IN-1 (116 nM IC50)
SARS-CoV-2 Mpro-IN-12 demonstrates approximately 4.3-fold greater potency against the recombinant Mpro enzyme compared to the widely used irreversible covalent inhibitor SARS-CoV-2 Mpro-IN-1. Mpro-IN-12 exhibits an IC50 of 26.5–27 nM [1], whereas Mpro-IN-1 displays an IC50 of 116 nM under comparable assay conditions . This potency advantage translates to lower compound consumption in enzymatic assays and enables detection of subtle changes in protease activity that may be missed with less potent inhibitors.
| Evidence Dimension | Inhibitory potency (IC50) against recombinant SARS-CoV-2 Mpro |
|---|---|
| Target Compound Data | 26.5 nM (first measurement); 27 nM (second measurement) |
| Comparator Or Baseline | SARS-CoV-2 Mpro-IN-1 (compound 16b-3), IC50 = 116 nM |
| Quantified Difference | ~4.3-fold lower IC50 (higher potency) |
| Conditions | Recombinant SARS-CoV-2 Mpro enzyme; fluorescence-based proteolytic activity assay |
Why This Matters
For researchers requiring maximal assay sensitivity or minimal compound usage, Mpro-IN-12 offers a significant potency advantage over Mpro-IN-1.
- [1] BindingDB BDBM476992. IC50 values: 27 nM and 26.5 nM against SARS-CoV-2 Mpro. US20240092759, Compound 49. View Source
